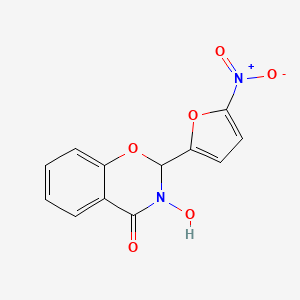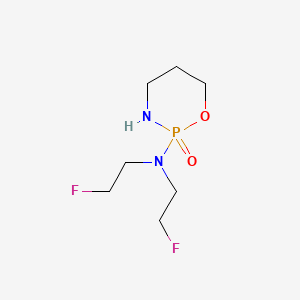
2-Benzyl-4,5-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a monocyclic ring system consisting of benzene, and it is known for its sweet, earthy, and floral taste . The compound has the molecular formula C12H16O2 and is often used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-4,5-dimethyl-1,3-dioxolane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal through chemical reaction or physical sequestration .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-efficiency catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Substitution: Reagents like alkyl halides (e.g., CH3I) and nucleophiles (e.g., RLi, RMgX) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
2-Benzyl-4,5-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-4,5-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their structure and function . Specific pathways and molecular targets are still under investigation, but its unique chemical structure allows it to participate in a variety of biochemical reactions .
Comparison with Similar Compounds
- 1,3-Dioxane
- 1,3-Dioxolane
- 2-Phenyl-1,3-dioxolane
Comparison: 2-Benzyl-4,5-dimethyl-1,3-dioxolane is unique due to its benzyl and dimethyl substituents, which confer distinct chemical and physical properties compared to other similar compounds . For instance, while 1,3-dioxane and 1,3-dioxolane are also used as protecting groups, the presence of the benzyl group in this compound enhances its stability and reactivity in certain chemical reactions .
Properties
CAS No. |
5468-06-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-benzyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-10(2)14-12(13-9)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
InChI Key |
VMVFTCHLZRRVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)CC2=CC=CC=C2)C |
boiling_point |
263.00 to 264.00 °C. @ 760.00 mm Hg |
density |
1.030-1.040 |
physical_description |
Colourless viscous liquid; sweet floral, somewhat earthy fragrance |
solubility |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
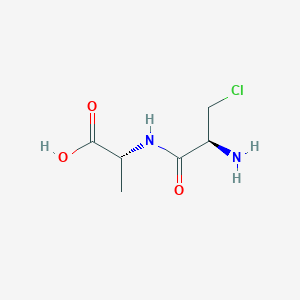
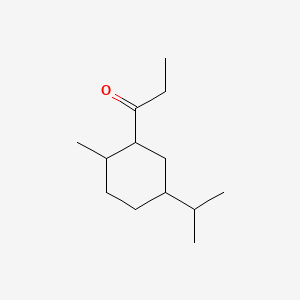

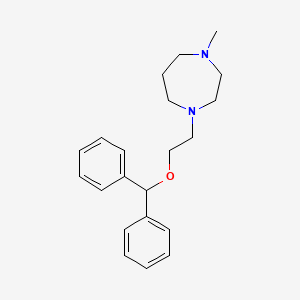
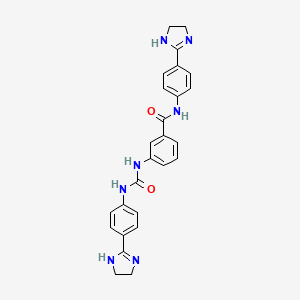
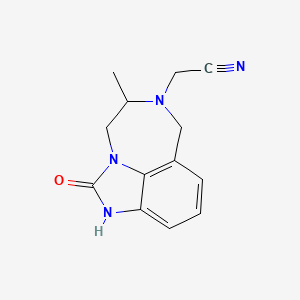

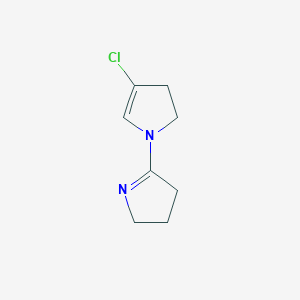
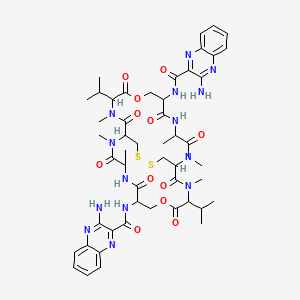
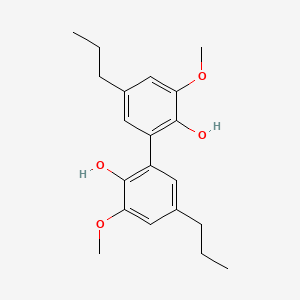
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
